molecular formula C23H21N3O6 B7750366 tert-butyl (2Z)-2-[3-[(3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

tert-butyl (2Z)-2-[3-[(3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

Cat. No.: B7750366
M. Wt: 435.4 g/mol
InChI Key: LUSOPEZTOTWWFJ-HNENSFHCSA-N
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Description

tert-Butyl (2Z)-2-[3-[(3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is a complex organic compound that features a tert-butyl ester group, a nitrobenzoyl moiety, and an isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butyl hydroperoxide for the oxidation and tert-butyl nitrite for the nitration reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2Z)-2-[3-[(3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of amides or alcohol derivatives.

Scientific Research Applications

tert-Butyl (2Z)-2-[3-[(3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2Z)-2-[3-[(3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group can participate in electron transfer reactions, while the isoindole core can interact with aromatic residues in proteins, influencing their activity and function .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl (2Z)-2-[3-[(3-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6/c1-13(27)18(22(29)32-23(2,3)4)19-16-10-5-6-11-17(16)20(24-19)25-21(28)14-8-7-9-15(12-14)26(30)31/h5-12H,1-4H3,(H,24,25,28)/b19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSOPEZTOTWWFJ-HNENSFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/1\C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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